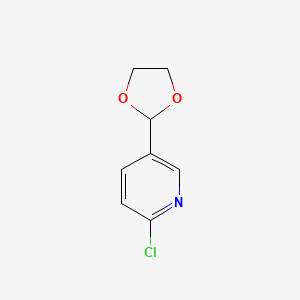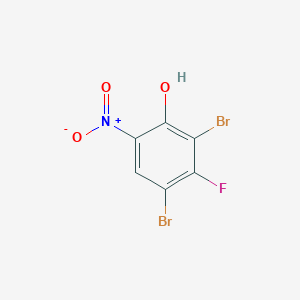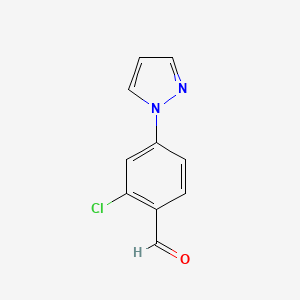
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Übersicht
Beschreibung
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .Chemical Reactions Analysis
Pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .Physical And Chemical Properties Analysis
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Benzopyrano[4,3-c]pyrazoles : 2-Alkynyloxy-benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been used to synthesize [1]benzopyrano[4,3-c]pyrazoles through reactions with p-toluenesulfonylhydrazide and subsequent dehydrogenation, indicating their utility in the synthesis of complex organic compounds (Janietz & Rudorf, 1989).
Creation of Pyrazole-based Schiff Base Ligands : Substituted benzaldehydes have been used to produce pyrazole-based Schiff base ligands, which are later used to form palladium(II) complexes. This showcases the role of such compounds in the formation of coordination complexes with potential medicinal applications (Abu-Surrah et al., 2010).
Synthesis of Thiazoles and Pyrazoles : Research has utilized benzaldehydes to synthesize novel thiazoles and pyrazoles, indicating the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in heterocyclic chemistry and drug design (Kariuki et al., 2022).
Biological Applications
Anticancer and Antibacterial Properties : Compounds synthesized from substituted benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been evaluated for their anticancer and antibacterial potency, indicating its potential in developing new therapeutics (Deshineni et al., 2020).
Antioxidant and Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles using compounds structurally similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde shows promising results in antioxidant and antitumor activities, highlighting its relevance in medicinal chemistry (Hamama et al., 2013).
Synthesis of Benzimidazole-pyrazoline Hybrid Molecules : The creation of hybrid molecules involving pyrazoline and benzimidazole derivatives, starting from reactions involving benzaldehydes, suggests the application of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing compounds with anti-diabetic properties (Ibraheem et al., 2020).
Chemical Reactions and Catalysis
Synthesis of Pyrazole Derivatives : Substituted benzaldehydes are used in the synthesis of pyrazole derivatives, highlighting the potential role of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing structurally diverse pyrazoles (Yang, 2008).
Creation of 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : The use of benzaldehyde derivatives in the synthesis of pyrazole-based pyrimidine scaffolds, relevant in AIDS chemotherapy, underscores the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing pharmacologically important compounds (Ajani et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALOCOMXZNERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700183 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde | |
CAS RN |
1186663-54-6 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



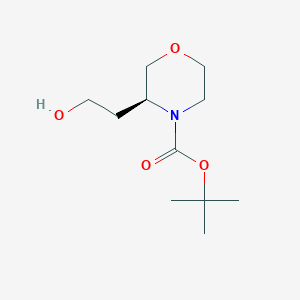


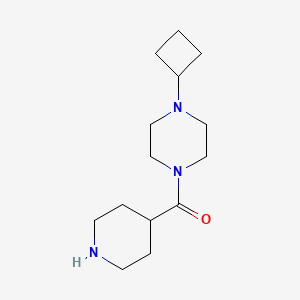

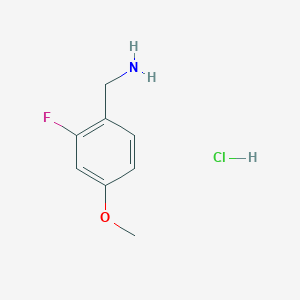
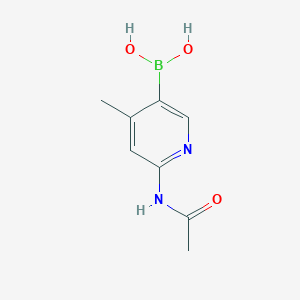



![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
